1-(7-Bromoquinolin-2-yl)butan-1-amine
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Overview
Description
1-(7-Bromoquinolin-2-yl)butan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 7th position and a butan-1-amine group at the 1st position of the quinoline ring makes this compound unique. Quinoline derivatives are known for their versatile applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromoquinolin-2-yl)butan-1-amine typically involves the following steps:
Bromination of Quinoline: The initial step involves the bromination of quinoline to introduce a bromine atom at the 7th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Formation of Butan-1-amine Derivative: The brominated quinoline is then reacted with butan-1-amine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes using continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromoquinolin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
1-(7-Bromoquinolin-2-yl)butan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Bromoquinolin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain microorganisms .
Comparison with Similar Compounds
Similar Compounds
1-(7-Bromoquinolin-2-yl)-2,2,2-trifluoroethan-1-amine: This compound has a trifluoroethan-1-amine group instead of a butan-1-amine group, which may result in different chemical and biological properties.
7-Bromoquinoline: Lacks the butan-1-amine group, making it less versatile in certain applications.
Uniqueness
1-(7-Bromoquinolin-2-yl)butan-1-amine is unique due to the presence of both the bromine atom and the butan-1-amine group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15BrN2 |
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Molecular Weight |
279.18 g/mol |
IUPAC Name |
1-(7-bromoquinolin-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H15BrN2/c1-2-3-11(15)12-7-5-9-4-6-10(14)8-13(9)16-12/h4-8,11H,2-3,15H2,1H3 |
InChI Key |
CRXWWAMNDYELOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC2=C(C=CC(=C2)Br)C=C1)N |
Origin of Product |
United States |
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